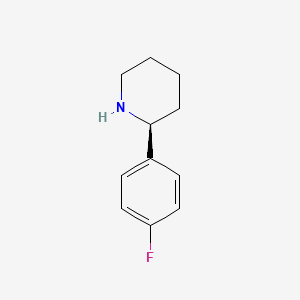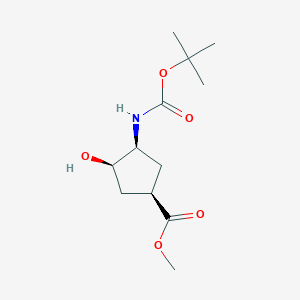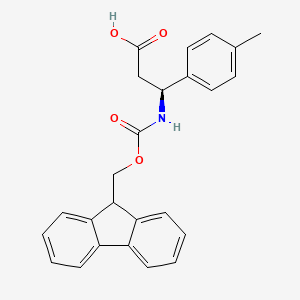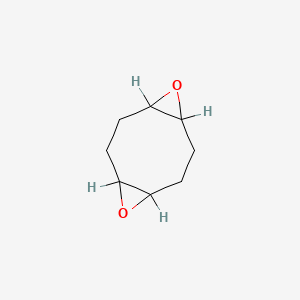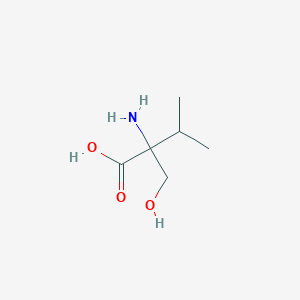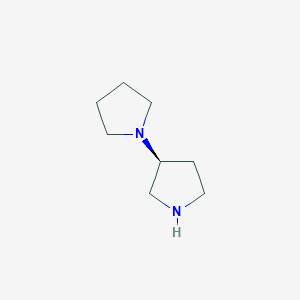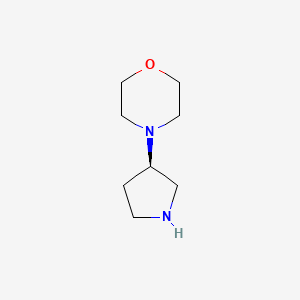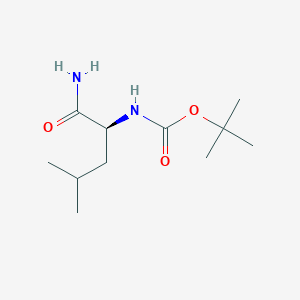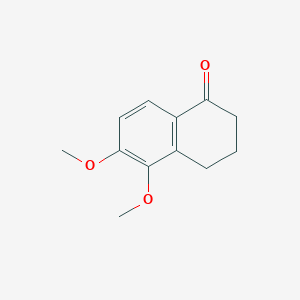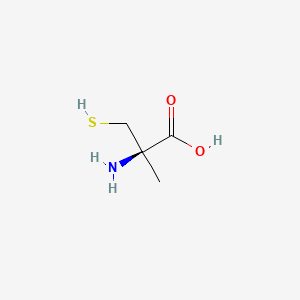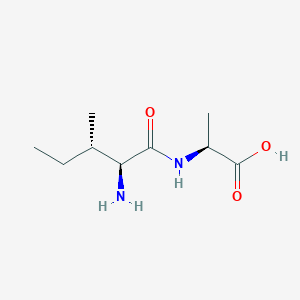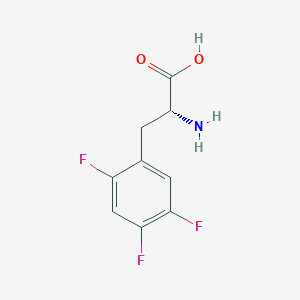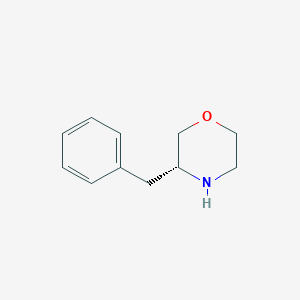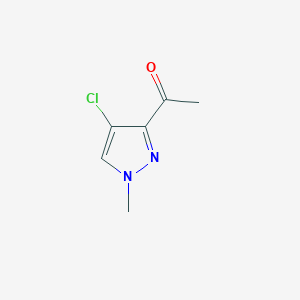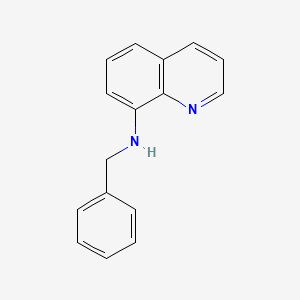
8-(Benzylamino)quinoline
Descripción general
Descripción
8-(Benzylamino)quinoline is a derivative of quinoline . It has been synthesized and evaluated for its antimicrobial activities . It has shown significant growth inhibitory activity against certain bacteria and fungi .
Synthesis Analysis
The synthesis of 8-(Benzylamino)quinoline involves the functionalization of 8-hydroxyquinoline (8HQ) by alkylation at the hydroxyl group through different synthetic routes . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Various synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis
The molecular formula of 8-(Benzylamino)quinoline is C16H14N2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
8-(Benzylamino)quinoline can undergo various chemical reactions. For example, it can be produced by amination of 8-chloroquinoline . It can also undergo catalytic annulations of internal N1 -β-γ-alkynyldiamines .Physical And Chemical Properties Analysis
The melting point of 8-(Benzylamino)quinoline is 109.5–111.1 °C . Its NMR spectra have also been reported .Aplicaciones Científicas De Investigación
Chemical Transformations and Biological Potential
8-(Benzylamino)quinoline derivatives demonstrate a range of chemical transformations with potential biological applications. Méndez et al. (2001) studied 4-N-arylamino-4-(8-quinolinyl)-1-butenes and 3-aryl-2-(8-quinolinyl)-4-thiazolidinones, revealing various chemical reactions, such as N-furoylation, N-allylation, and intramolecular cychsation, which may produce new C-8 substituted quinolines with potential biological activity (Méndez, Kouznetsov, Poveda, Yolacan, Öcal, & Aydogan, 2001).
Anticancer Properties
Quinoline compounds, which include 8-(Benzylamino)quinoline, have been identified as effective anticancer agents. Solomon & Lee (2011) discuss quinoline's role in cancer drug discovery, noting its effectiveness against various cancer cells and its versatility in synthesizing structurally diverse derivatives (Solomon & Lee, 2011).
Apoptosis Induction in Leukemia
Shenoy et al. (2007) studied a quinoline derivative, MDPTQ, which induced apoptosis in leukemia cell lines through increased reactive oxygen species (ROS). This suggests the potential use of 8-(Benzylamino)quinoline derivatives in leukemia therapy (Shenoy, Vasania, Gopal, & Mehta, 2007).
Debenzylation Reactions
Paliakov & Strekowski (2004) explored the debenzylation of benzylamino groups in quinolines. This reaction is vital in chemical synthesis, offering avenues for creating new quinoline-based compounds (Paliakov & Strekowski, 2004).
Antifolate Anticancer Activity
Loriga et al. (1996) synthesized quinoxalines with substituted benzylamino groups, demonstrating in vitro anticancer activity. This highlights the potential of 8-(Benzylamino)quinoline analogs in cancer treatment (Loriga, Fiore, Sanna, & Paglietti, 1996).
Role in Chemical Synthesis
Further research by Moores et al. (1988) and Kwak et al. (2011) showcases the use of benzylaminoquinoline in various chemical syntheses, indicating its significance in the creation of novel compounds (Moores, Scriven, Smalley, & Suschitzky, 1988), (Kwak, Kim, & Chang, 2011).
Bioactive Quinoline Derivatives
Ajani, Iyaye, & Ademosun (2022) reviewed the advances in chemistry and pharmacological applications of quinoline motifs, including benzylaminoquinoline, revealing their significance in drug development (Ajani, Iyaye, & Ademosun, 2022).
Safety And Hazards
Direcciones Futuras
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . Therefore, the study and development of its derivatives, including 8-(Benzylamino)quinoline, are expected to continue in the future .
Propiedades
IUPAC Name |
N-benzylquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-2-6-13(7-3-1)12-18-15-10-4-8-14-9-5-11-17-16(14)15/h1-11,18H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECSJPFLHHVBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430805 | |
| Record name | 8-(Benzylamino)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Benzylamino)quinoline | |
CAS RN |
37385-01-6 | |
| Record name | 8-(Benzylamino)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



